molecular formula C17H25NO3 B13176520 Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13176520
M. Wt: 291.4 g/mol
InChI Key: CPDUUDZSURELND-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate is a piperidine-based building block of high interest in medicinal and synthetic chemistry. The tert -butoxycarbonyl (Boc) group serves as a vital protecting group for the secondary amine, enhancing the compound's stability and facilitating its use in multi-step synthetic sequences . This protected piperidine derivative is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within this chemical class are frequently employed as key intermediates in the synthesis of more complex molecules for pharmaceutical research . Piperidine derivatives bearing a hydroxymethyl group, for instance, are found in the synthetic pathways of active pharmaceutical ingredients such as Vandetanib, Tepotinib, and PF-06687859 . Furthermore, the structural motifs of substituted piperidines and their use as scaffolds for creating novel heterocyclic amino acids are well-documented, highlighting their value in developing targeted chemical libraries and probing biological mechanisms . The specific substitution pattern of the 2-methylphenyl group and a hydroxy group on the piperidine ring presents opportunities for further chemical modification, making it a versatile precursor for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel chemical entities for various screening programs. As a solid, it should be stored in a sealed, dry container at room temperature. Handling should be conducted in accordance with good laboratory practices, using appropriate personal protective equipment.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-12-7-5-6-8-13(12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14-15,19H,9-11H2,1-4H3

InChI Key

CPDUUDZSURELND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCN(CC2O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate:

This compound is a chemical compound with the CAS number 1354959-13-9 . It is a piperidine derivative .

Applications
While the search results do not provide specific applications of this compound, they do offer information on similar compounds and their uses, which may suggest potential applications:

  • As a Building Block for Pharmaceuticals: Piperidine derivatives are frequently used in the synthesis of pharmaceutical compounds. this compound might be used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemical development: Some compounds with similar structures are tested for agrochemical applications, such as herbicides and pesticides.
  • Intermediate in Fentanyl Analogs: 1-Boc-4-AP, a related compound, is used in the manufacture of fentanyl and its derivatives .

Data and Properties

  • CAS Number: 1354959-13-9
  • Molecular Formula: C17H25NO3C_{17}H_{25}NO_3
  • Molecular Weight: 291.39

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The 2-methylphenyl group provides hydrophobic interactions, enhancing the binding affinity. The compound can inhibit or activate pathways depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Key Observations:

Substituent Position and Electronic Effects: The 3-hydroxy-4-aryl substitution in the target compound contrasts with 3-hydroxy-3-aryl (e.g., ) or 4-hydroxy-4-aryl (e.g., ) analogs. Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., methyl in ).

Synthetic Methodologies: Grignard/Organometallic Additions: Common for introducing aryl/alkyl groups to Boc-piperidinone (e.g., ). Ligand-Controlled C–H Arylation: Used for direct functionalization (e.g., naphthyl group in ), offering regioselectivity but requiring specialized ligands. Boc Protection/Deprotection: Standard for piperidine intermediates (e.g., ).

Physicochemical Properties :

  • Molecular Weight : Ranges from 269.43 (alkyl-substituted ) to 345.36 (CF₃-substituted ), impacting pharmacokinetics.
  • NMR Signatures : Aromatic protons in 2-methylphenyl (δ ~7.2–7.4) vs. naphthyl (δ ~7.7–8.0) provide distinct structural fingerprints .

Applications and Challenges :

  • Drug Discovery : The naphthyl derivative demonstrates utility in antiviral research, while CF₃-substituted analogs (e.g., ) face discontinuation due to synthesis or stability issues.
  • Safety : Handling precautions (e.g., 95% purity in , hazards in ) are critical for lab-scale use.

Biological Activity

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core, which is a six-membered nitrogen-containing ring. The presence of a tert-butyl group and a hydroxy group at the 3-position, along with a 4-(2-methylphenyl) substituent at the 4-position, contributes to its unique chemical properties. The molecular formula is C18H27NO4C_{18}H_{27}NO_4 with a molecular weight of approximately 321.4 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Functional GroupsHydroxy, Carboxylate
Piperidine CorePresent

This compound exhibits potential analgesic , anti-inflammatory , and neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The hydroxy group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Pharmacological Studies

Preliminary studies suggest that this compound may interact with various biological systems:

  • Neurotransmitter Modulation : Potential effects on dopamine and serotonin pathways.
  • Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation.
  • Analgesic Properties : May provide pain relief through central nervous system interactions.

Case Studies and Research Findings

Research has focused on the structure-activity relationships (SAR) to improve the potency and drug disposition of compounds similar to this compound. For instance, studies have identified that modifications to the piperidine ring can significantly influence biological activity.

Case Study: MenA Inhibitors

In one study, compounds structurally related to piperidine derivatives were evaluated for their ability to inhibit MenA, an enzyme critical in the biosynthesis of menaquinone in Mycobacterium tuberculosis. The results indicated that certain analogs displayed potent activity against MenA with IC50 values ranging from 13-22 μM, suggesting that modifications to the piperidine structure can enhance antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound.

Table 2: SAR Insights

ModificationEffect on Activity
Hydroxyl Group PresenceEnhances solubility and target interaction
Substituent VariationsAlters receptor binding affinity
Piperidine Ring ModificationsImpacts pharmacokinetics and bioavailability

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